![molecular formula C6H3F2IO B118277 2,3-Difluoro-4-iodophenol CAS No. 144292-40-0](/img/structure/B118277.png)
2,3-Difluoro-4-iodophenol
Overview
Description
2,3-Difluoro-4-iodophenol is a chemical compound with the molecular formula C6H3F2IO . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 2,3-Difluoro-4-iodophenol involves several steps. First, 2,3-Diaminoanisole is diazotized with conc.HCl and NaNO2 below 5 ℃ and treated with fluoroboric acids (w (HBF4)=40%) (Schiemann reaction) to give 2,3-difluoro-4-iodoanisole (Ⅰ) in 40.7% yield . Then, the mixture of w (HNO3)=65%~68% nitric acid, glacial acetic acid, and acetic anhydride is dropped slowly to Ⅰ at 50~60 ℃ on a water bath to produce 2,3-difluoro-4-nitroanisole (Ⅱ) in 51.9% yield . Ⅱ is reduced by SnCl2 and HCl for 12 h to form 2,3-difluoro-4-aminoanisole (Ⅲ) in 84.6% yield . Finally, 2,3-difluoro-4-iodoanisole is obtained in 75.5% yield (m.p.63~64 ℃) by diazotization of Ⅲ at 5 ℃ in NaNO2 and H2SO4 and addition of KI (Sandmeyer reaction) .Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-4-iodophenol consists of six carbon atoms, three hydrogen atoms, two fluorine atoms, one iodine atom, and one oxygen atom . The average mass of the molecule is 255.989 Da .Physical And Chemical Properties Analysis
2,3-Difluoro-4-iodophenol is insoluble in water . It is sensitive to light and should be stored in cool, dry conditions in well-sealed containers . It is incompatible with oxidizing agents .Scientific Research Applications
Chemistry Research
2,3-Difluoro-4-iodophenol is often used in chemistry research as a building block for the synthesis of various organic compounds . It’s particularly useful in organofluorine chemistry, which involves the study and application of organofluorine compounds .
Pharmaceutical Testing
This compound is used in pharmaceutical testing as a reference standard .
Liquid Crystal Materials
In materials science, 2,3-Difluoro-4-iodophenol may be used in the development of new-generation liquid crystal materials . These materials have applications in various fields, including display technology and infrared communication .
Biological Research
2,3-Difluoro-4-iodophenol may also be used in biological research. While specific applications in this field are not detailed in the sources, the compound’s availability from life science lab suppliers suggests its use in various biological studies .
properties
IUPAC Name |
2,3-difluoro-4-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2IO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJVMKIJWFFXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617653 | |
Record name | 2,3-Difluoro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-iodophenol | |
CAS RN |
144292-40-0 | |
Record name | 2,3-Difluoro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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